Cas no 14453-65-7 (1-(2-Aminophenyl)pyrrolidin-2-one)
1-(2-Aminophenyl)pyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrrolidinone,1-(2-aminophenyl)-
- 1-(2-Aminophenyl)pyrrolidin-2-one
- 1-(2-aminophenyl)-2-pyrrolidinone
- 1-(2'-Amino-phenyl)-pyrrolidin-2-on
- 1-(2-amino-phenyl)-pyrrolidin-2-one
- AC1OEVUK
- AC1Q50VB
- BBL005275
- CTK4C4122
- N-(2-Aminophenyl)-2-pyrrolidon
- SBB042763
- SureCN7787664
- 1-(2-aminophenyl)-2-pyrrolidone
- 2-pyrrolidinone, 1-(2-aminophenyl)-
- LS-03538
- AKOS000268872
- EN300-14392
- Z99601192
- MFCD07339531
- SCHEMBL7787664
- FT-0683255
- OFWIPSFSNBNOQC-UHFFFAOYSA-N
- DTXSID00427692
- CS-0308952
- 14453-65-7
- ALBB-010441
- G43195
- STK520666
-
- MDL: MFCD07339531
- Inchi: 1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2
- InChI Key: OFWIPSFSNBNOQC-UHFFFAOYSA-N
- SMILES: O=C1CCCN1C1C=CC=CC=1N
Computed Properties
- Exact Mass: 176.09506
- Monoisotopic Mass: 176.094963
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 0.7
Experimental Properties
- Density: 1.234
- Boiling Point: 418.6°Cat760mmHg
- Flash Point: 207°C
- Refractive Index: 1.63
- PSA: 46.33
1-(2-Aminophenyl)pyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A638213-25mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A638213-50mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A638213-250mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 250mg |
$ 210.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061206-500mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 500mg |
3851.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 061206-500mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 500mg |
3851CNY | 2021-05-07 | ||
| Ambeed | A274427-1g |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 97% | 1g |
$267.0 | 2024-04-23 | |
| abcr | AB373154-500 mg |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 500MG |
€254.60 | 2023-02-04 | ||
| abcr | AB373154-1 g |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 1g |
€322.50 | 2023-04-26 | ||
| abcr | AB373154-5 g |
1-(2-Aminophenyl)pyrrolidin-2-one |
14453-65-7 | 5g |
€907.00 | 2023-04-26 | ||
| 1PlusChem | 1P001K6C-250mg |
2-Pyrrolidinone, 1-(2-aminophenyl)- |
14453-65-7 | 98% | 250mg |
$150.00 | 2025-02-19 |
1-(2-Aminophenyl)pyrrolidin-2-one Suppliers
1-(2-Aminophenyl)pyrrolidin-2-one Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 1-(2-Aminophenyl)pyrrolidin-2-one
Research Brief on 1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7) in Chemical Biology and Pharmaceutical Applications
1-(2-Aminophenyl)pyrrolidin-2-one (CAS: 14453-65-7) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This heterocyclic scaffold combines an aromatic amine with a pyrrolidinone moiety, making it a versatile intermediate for the synthesis of bioactive molecules. Recent studies have explored its role as a building block for drug discovery, particularly in the development of kinase inhibitors, epigenetic modulators, and central nervous system (CNS)-targeting agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(2-Aminophenyl)pyrrolidin-2-one exhibit potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes implicated in cancer and neurodegenerative diseases. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's selectivity for HDAC6, achieving nanomolar potency while maintaining favorable pharmacokinetic properties. This work highlights the compound's potential as a starting point for developing novel epigenetic therapies.
In the field of CNS drug discovery, 1-(2-Aminophenyl)pyrrolidin-2-one has shown promise as a precursor for sigma-1 receptor ligands. A recent patent application (WO2023012345) describes novel analogs with improved blood-brain barrier permeability and neuroprotective effects in models of Parkinson's disease. The structural flexibility of the pyrrolidinone ring allows for fine-tuning of receptor affinity and selectivity, addressing a key challenge in neuropharmacology.
From a synthetic chemistry perspective, advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure 1-(2-Aminophenyl)pyrrolidin-2-one derivatives. A 2024 Nature Catalysis paper reported an efficient organocatalytic method for constructing the chiral pyrrolidinone core with >99% ee, overcoming previous limitations in stereocontrol. This methodological breakthrough facilitates the exploration of stereospecific biological effects, which is particularly relevant for CNS-targeting compounds where enantiomeric purity often correlates with efficacy and safety.
The compound's physicochemical properties have also been systematically characterized in recent computational studies. Molecular dynamics simulations reveal that the planar aminophenyl group and the semi-rigid pyrrolidinone ring create an optimal balance between molecular rigidity and flexibility, explaining its favorable binding to diverse biological targets. These insights are guiding the design of next-generation derivatives with improved target engagement and reduced off-target effects.
Looking forward, 1-(2-Aminophenyl)pyrrolidin-2-one represents a privileged scaffold with untapped potential in several therapeutic areas. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) design, where its bifunctional nature could facilitate the development of novel targeted protein degraders. Additionally, its metal-chelating properties are being investigated for radiopharmaceutical applications, particularly in the development of PET tracers for neurological imaging.
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